O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate
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Overview
Description
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate is a chemical compound with the molecular formula C₉H₉BrFNOS and a molecular weight of 278.14 g/mol . It is categorized under miscellaneous compounds and is known for its unique structural properties, which include a bromine and fluorine atom attached to a phenyl ring, along with a dimethylcarbamothioate group.
Preparation Methods
The synthesis of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate involves a multi-step process. One common method includes the following steps :
Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol, N,N-dimethylthiocarbamoyl chloride, and 1,4-diaza-bicyclo[2.2.2]octane (DABCO).
Reaction Conditions: The reaction is carried out in N,N-dimethylformamide (DMF) at 75°C for 1 hour. The mixture is then cooled to room temperature, and water is added to precipitate the product.
Purification: The solid product is filtered, washed with water, dried, and purified by flash chromatography on silica gel.
Chemical Reactions Analysis
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed reaction conditions and products are not extensively documented.
Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.
Scientific Research Applications
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets. The compound’s dimethylcarbamothioate group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate can be compared with other similar compounds, such as:
- O-(4-Bromo-2-fluorophenyl) dimethylthiocarbamate
- This compound
These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. The presence of different functional groups and substituents can significantly influence their chemical behavior and utility in various fields.
Properties
IUPAC Name |
O-(4-bromo-2-fluorophenyl) N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNOS/c1-12(2)9(14)13-8-4-3-6(10)5-7(8)11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIVRSHXEFYTEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=C(C=C(C=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650484 |
Source
|
Record name | O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190648-99-8 |
Source
|
Record name | O-(4-Bromo-2-fluorophenyl) dimethylcarbamothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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